N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide
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Overview
Description
“Compound X” , is a complex organic molecule with diverse applications. It features a benzyl group, a sulfonyl group, and two methoxyphenyl moieties. Let’s explore its synthesis, reactions, and significance.
Preparation Methods
Synthetic Routes::
Benzylamine Derivative Synthesis:
- Industrial-scale production typically involves multistep synthesis, purification, and isolation. Specific conditions and catalysts vary based on the manufacturer.
Chemical Reactions Analysis
Reactions::
Oxidation: Compound X can undergo oxidation reactions, especially at the benzylic position.
Substitution: Nucleophilic substitution reactions occur at the benzylic carbon.
Reduction: Reduction of the sulfonyl group is feasible.
NBS (N-bromosuccinimide): is often used for benzylic bromination.
Hydrogenation catalysts: reduce the sulfonyl group.
Strong bases: facilitate nucleophilic substitutions.
- Benzylic bromination yields the corresponding bromide.
- Nucleophilic substitution results in various derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: Employed in organic synthesis and material science.
Mechanism of Action
- Compound X likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Explore related sulfonyl-substituted benzylamines.
Uniqueness: Highlight Compound X’s distinct features.
Properties
Molecular Formula |
C23H23ClN2O5S |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-20-10-6-9-19(14-20)25-23(27)16-26(15-17-7-4-3-5-8-17)32(28,29)22-13-18(24)11-12-21(22)31-2/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
GZVBAONBILUWMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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